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Introduction: Targeting Glutamate in Schizophrenia

For decades, the primary therapeutic strategy for schizophrenia has centered on the dopamine
hypothesis, with all approved antipsychotic medications exhibiting antagonist activity at the
dopamine D2 receptor.[1] While effective for many patients' positive symptoms, such as
hallucinations and delusions, these agents often fall short in treating the negative and cognitive
symptoms that significantly impair functioning.[1] Furthermore, dopamine-blocking drugs can
be associated with burdensome side effects, including extrapyramidal symptoms (EPS),
metabolic dysregulation, and hyperprolactinemia.[1]

This therapeutic gap spurred research into alternative pathophysiological models, leading to a
focus on the glutamatergic system.[2][3] The glutamate hypothesis of schizophrenia posits that
dysregulated glutamate neurotransmission contributes to the symptoms of the disorder.[2] This
led to the development of novel therapeutic agents targeting glutamate receptors. One such
agent was LY2140023, also known as pomaglumetad methionil, a selective agonist for
metabotropic glutamate 2/3 (mGIlu2/3) receptors.[3][4] This document provides a detailed
technical overview of the early-phase clinical trials designed to evaluate its efficacy, safety, and
mechanism of action in patients with schizophrenia.
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Mechanism of Action of LY2140023

LY2140023 is an oral prodrug that is efficiently hydrolyzed in the body to its active metabolite,
LY404039.[1][4][5] LY404039 is a potent and selective agonist for mGlu2 and mGlu3 receptors.
[3][6] These receptors are G-protein coupled receptors that are primarily located
presynaptically on glutamatergic neurons, particularly in limbic and cortical brain regions
implicated in schizophrenia.[4][5]

Activation of these autoreceptors leads to a reduction in the presynaptic release of glutamate.
[3][4] This mechanism is hypothesized to normalize the hyperactivity of cortical pyramidal
neurons thought to underlie psychosis, representing a fundamentally different approach from
the postsynaptic dopamine receptor blockade of conventional antipsychotics.[5][7] Notably,
LY404039 has no significant affinity for dopamine or serotonin receptors, suggesting a potential
for a distinct and improved side-effect profile.[4][5]
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Caption: Signaling pathway of LY2140023 as an mGlu2/3 receptor agonist.
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Early-Phase Clinical Trial Program

The clinical development of LY2140023 involved several key Phase 2 studies designed to
establish proof-of-concept, determine optimal dosing, and assess its long-term safety profile.

Experimental Protocols

The early-phase trials for LY2140023 shared common design elements, including multicenter,
randomized, and controlled methodologies. A generalized workflow for these studies is
depicted below.
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Caption: Generalized experimental workflow for LY2140023 Phase 2 trials.

Key Methodological Details:

» Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of
schizophrenia.[8] Some studies focused on patients experiencing an acute exacerbation of
symptoms, while others targeted those with prominent negative symptoms.[3][9]

e Primary Efficacy Endpoint: The most common primary outcome was the change from
baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[5][8]

» Key Secondary Endpoints: These often included the Clinical Global Impression-Severity
(CGI-S) score, responder rates (e.g., 225% decrease in PANSS total score), and changes in
PANSS subscales (positive and negative).[5]

o Safety and Tolerability Assessments: Safety was monitored through the recording of
treatment-emergent adverse events (TEAES), serious adverse events (SAES), vital signs,
laboratory tests, and assessments for extrapyramidal symptoms (EPS) and weight change.
[91[10]

Summary of Key Phase 2 Trial Results

The clinical journey of LY2140023 was marked by initial promise followed by subsequent
setbacks. The quantitative outcomes from major published early-phase studies are
summarized below.

Table 1: Efficacy Outcomes in Phase 2 Placebo-Controlled Trials
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Change
Study Baseline in PANSS  p-value
Treatmen .
(Referenc Duration N PANSS Total VsS.
t Groups
e) (Mean) Score Placebo
(Mean)
Proof-of- LY2140023
4 Weeks ~65 ~87 -20.6 <0.001
Concept[5] 40mg BID
Olanzapine
4 Weeks ~65 ~87 -22.3 <0.001
15mg QD
Placebo 4 Weeks ~65 ~87 -6.7 -
Not
Significantl
HBBM LY2140023 Not ]
6 Weeks ~289 - y Different 0.154
Study[8] 40mg BID Specified
from
Placebo
Not
Significantl
LY2140023 Not .
6 Weeks ~289 N y Different 0.698
80mg BID Specified
from
Placebo
) ) Statistically
Risperidon Not )
6 Weeks ~145 - Superiorto < 0.001
e 2mg BID Specified
Placebo
Not
Placebo 6 Weeks ~289 N - -
Specified
HBBR (vs. LY2140023
24 \Weeks 130 79.8 -12.1 0.004*
SOQ)[9] 40mg BID
Standard
of Care 24 Weeks 131 79.0 -17.6 -
(SOC)
Note: In
the HBBR
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study, the
p-value
indicates
that the
improveme
ntin the
SOC group
was
significantl
y greater
than in the
LY2140023
group at
the 24-
week
endpoint.

Table 2: Safety and Tolerability Profile from Phase 2 Trials
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Atypical
Adverse ) . o
Antipsychotic Key Findings
Event/Outcom LY2140023 Placebo o
(SOC/Compara and Citations
e
tor)
Higher
discontinuation
) ) ) due to lack of
Discontinuation .
] 20.8% 11.5% (SOC) N/A efficacy for
(Lack of Efficacy) .
LY2140023 in a
24-week study.
[°]
No significant
difference in
Discontinuation discontinuation
17.7% 14.5% (SOC) N/A
(Adverse Events) due to AEs
compared to
SOC.[9]
LY2140023 was
not associated
+0.74 kg ] ) ]
] ] ) with weight gain
Weight Gain -0.51 kg (4 wks) (Olanzapine, 4 No change
and showed a
wks) ]
slight mean
reduction.[5][9]
A Phase 3 study
confirmed a
+0.4 kg o )
o significant weight
-2.8 kg (24 wks) (Aripiprazole, 24 N/A

wks)

loss advantage
over aripiprazole.
[10]
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Extrapyramidal
Symptoms (EPS)

No difference

from placebo

Significantly
more (SOC)

No difference

LY2140023
showed a low
incidence of
EPS,
comparable to
placebo.[5][9]

Prolactin

Elevation

No difference

from placebo

N/A No difference

Unlike many
atypical
antipsychotics,
LY2140023 was
not associated
with prolactin
elevation.[2][5]

Common TEAEs
(>S00)

Vomiting,
Agitation,
Dyspepsia

Akathisia, Weight

Gain

The side-effect
profile was
distinct from
dopamine-
blocking agents.
[91[11]

Convulsions/Seiz

ures

Reported in

some patients

N/A N/A

A potential
association with
seizures was
identified as a
safety concern
requiring further
study.[11][12]

Discussion and Conclusion

The early clinical development of LY2140023 represented a significant effort to validate the

glutamate hypothesis of schizophrenia and offer a novel, non-dopaminergic treatment. The

initial proof-of-concept study was highly encouraging, showing robust efficacy on par with

olanzapine for both positive and negative symptoms, coupled with a favorable side-effect

profile devoid of weight gain, EPS, and prolactin elevation.[2][5]
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However, these promising results were not replicated in subsequent, larger Phase 2 and Phase
3 trials.[8][11] The HBBM study, for instance, failed to show a statistically significant separation
from placebo for either dose of LY2140023, while the active comparator, risperidone,
demonstrated clear efficacy.[8] A long-term safety study (HBBR) also found that while the drug
was generally well-tolerated, it was associated with a higher rate of discontinuation due to lack
of efficacy compared to the standard of care.[9] Ultimately, the failure to consistently
demonstrate efficacy led to the termination of its clinical development for schizophrenia.[7]

In summary, LY2140023 is a pioneering mGlu2/3 receptor agonist that provided a clinical test
of the glutamate hypothesis. While it demonstrated a unique and potentially advantageous
safety profile, its inconsistent efficacy in later-stage trials highlighted the complexities of
targeting the glutamate system for psychosis. The data from these early-phase trials remain a
valuable resource for researchers and drug developers, offering critical insights into trial
design, patient selection, and the ongoing quest for novel antipsychotic mechanisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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